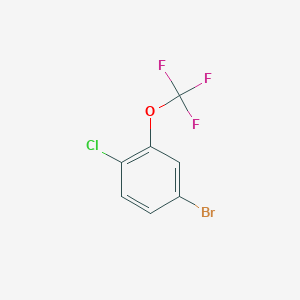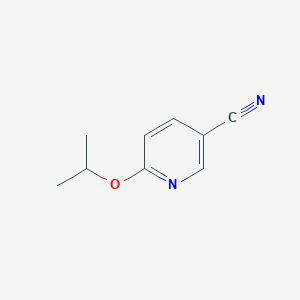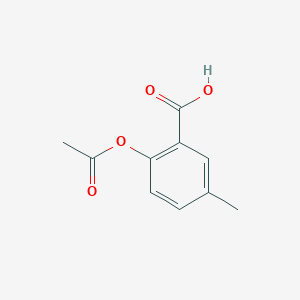
2-(アセチルオキシ)-5-メチル安息香酸
概要
説明
2-(Acetyloxy)-5-methylbenzoic acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is a derivative of salicylic acid and is commonly known for its use as an analgesic, antipyretic, and anti-inflammatory agent. This compound is a member of the non-steroidal anti-inflammatory drugs (NSAIDs) and is most famously recognized as the active ingredient in aspirin .
科学的研究の応用
2-(Acetyloxy)-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: Studied for its effects on cellular processes and as a model compound for studying enzyme inhibition.
Medicine: Extensively researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and cardiovascular benefits.
Industry: Used in the production of various pharmaceuticals and as an additive in some industrial processes.
作用機序
Target of Action
The primary targets of 2-(Acetyloxy)-5-methylbenzoic acid are enzymes known as cyclooxygenases (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
2-(Acetyloxy)-5-methylbenzoic acid acts by irreversibly inhibiting both COX-1 and COX-2 enzymes . It does so by acetylating the hydroxyl of a serine residue at the 530 amino acid position . This inhibition results in decreased production of prostaglandins and thromboxanes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of prostaglandins and thromboxanes . It is also involved in the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It is known that acetic acid, a related compound, is used locally and occasionally internally .
Result of Action
The inhibition of cyclooxygenase enzymes by 2-(Acetyloxy)-5-methylbenzoic acid leads to a decrease in the production of prostaglandins and thromboxanes . This can result in reduced inflammation, pain, and fever .
Action Environment
The action, efficacy, and stability of 2-(Acetyloxy)-5-methylbenzoic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like 2-(Acetyloxy)-5-methylbenzoic acid, is known to be influenced by reaction conditions . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-methylbenzoic acid typically involves the acetylation of salicylic acid. The most common method is the reaction of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds as follows:
C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH
In this reaction, salicylic acid (C7H6O3) reacts with acetic anhydride ((CH3CO)2O) to form 2-(Acetyloxy)-5-methylbenzoic acid (C9H8O4) and acetic acid (CH3COOH) .
Industrial Production Methods
Industrial production of 2-(Acetyloxy)-5-methylbenzoic acid follows a similar synthetic route but on a larger scale. The process involves the continuous addition of salicylic acid and acetic anhydride into a reactor, where the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the reaction, and the product is purified through crystallization and filtration .
化学反応の分析
Types of Reactions
2-(Acetyloxy)-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, it hydrolyzes to form salicylic acid and acetic acid.
Esterification: It can react with alcohols to form esters.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Oxidation: Various oxidation products, including quinones and other aromatic compounds.
類似化合物との比較
Similar Compounds
Salicylic Acid: The parent compound of 2-(Acetyloxy)-5-methylbenzoic acid, used primarily as a topical treatment for skin conditions.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different mechanism of action.
Naproxen: An NSAID with a longer duration of action compared to 2-(Acetyloxy)-5-methylbenzoic acid.
Uniqueness
2-(Acetyloxy)-5-methylbenzoic acid is unique in its irreversible inhibition of COX enzymes, which distinguishes it from other NSAIDs that typically act as reversible inhibitors. This property makes it particularly effective in reducing platelet aggregation and providing cardiovascular protection .
特性
IUPAC Name |
2-acetyloxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMUQQMPOYILBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631579 | |
| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-08-6 | |
| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
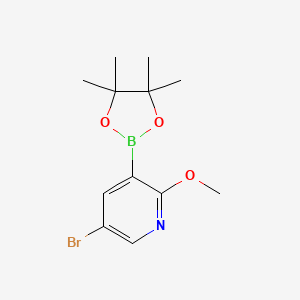

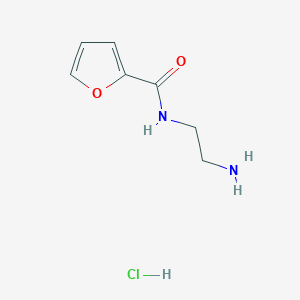
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
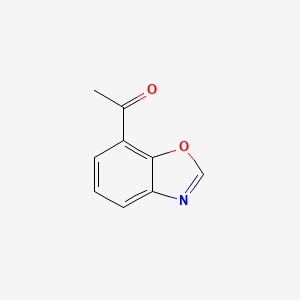
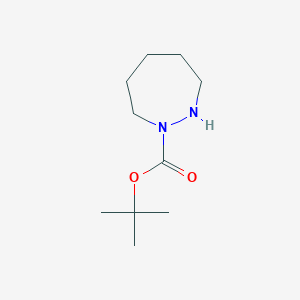
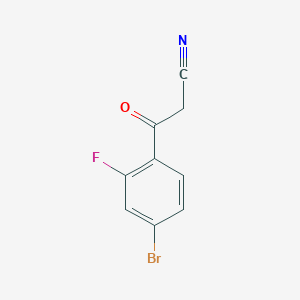
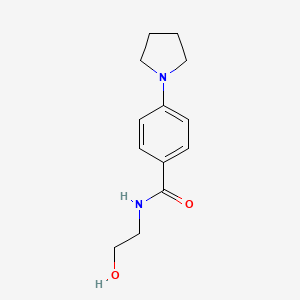
![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
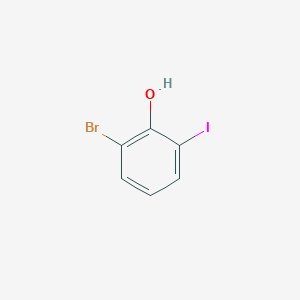
![2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B1290680.png)
